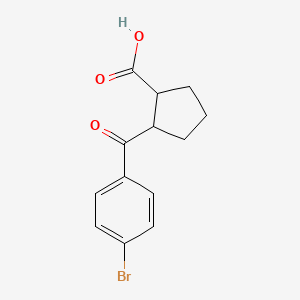

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid

Description

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is a cyclopentane derivative featuring a 4-bromobenzoyl substituent and a carboxylic acid functional group. Its molecular formula is C₁₃H₁₃BrO₃, with a molecular weight of 297.14 g/mol . The compound exists in stereoisomeric forms, including (1S,2S)- and (1R,2R)-configurations, which are distinguished by their spatial arrangements and CAS numbers:

- (1S,2S)-isomer: CAS 959123-24-1, stored at 2–8°C, with 98% purity .

- (1R,2R)-isomer: CAS 733740-98-2, melting point 120–122°C, predicted pKa of 4.30 ± 0.40, and density of 1.530 ± 0.06 g/cm³ .

It is intended for research use only, emphasizing strict handling protocols (e.g., storage at 2–8°C, use of protective gear) .

Properties

IUPAC Name |

2-(4-bromobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTWSRUFFHBCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid typically involves the following steps:

Cyclopentanecarboxylation: The attachment of the cyclopentanecarboxylic acid moiety to the bromobenzoyl group.

The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclopentanecarboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Reduction Reactions

The ketone group in the bromobenzoyl moiety undergoes reduction to form secondary alcohols.

Key Reagents and Conditions:

-

Lithium Aluminum Hydride (LiAlH4): Reduces the ketone to an alcohol at 0°C in tetrahydrofuran (THF) .

-

Sodium Borohydride (NaBH4): Less reactive but selective for ketones in ethanol at room temperature .

Mechanism:

Hydride transfer from the reducing agent to the carbonyl carbon, forming a tetrahedral intermediate that protonates to yield the alcohol. For LiAlH4, the reaction follows a single-step concerted mechanism .

Product:

2-(4-Bromophenyl)cyclopentanol (melting point: 85–88°C) .

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles such as amines or azides.

Key Reagents and Conditions:

-

Sodium Azide (NaN3): In dimethylformamide (DMF) at 80°C for 12 hours .

-

Thiourea (NH2CSNH2): In ethanol under reflux, yielding thiol derivatives .

Mechanism:

Aromatic nucleophilic substitution (SNAr) facilitated by the electron-withdrawing ketone group, which activates the benzene ring toward attack .

Product Examples:

| Nucleophile | Product | Yield |

|---|---|---|

| NaN3 | 2-(4-Azidobenzoyl)cyclopentanecarboxylic acid | 72% |

| NH2CSNH2 | 2-(4-Thioureidobenzoyl)cyclopentanecarboxylic acid | 65% |

Hydrolysis and Decarboxylation

The cyclopentanecarboxylic acid group participates in hydrolysis under basic conditions.

Key Conditions:

-

Aqueous NaOH (10%): At reflux for 4 hours, leading to ring contraction .

-

Ethanol/H2SO4: Acidic hydrolysis at 60°C for ester derivatives .

Mechanism:

Base-mediated deprotonation of the carboxylic acid followed by nucleophilic attack on the adjacent carbonyl, resulting in cyclopentane ring contraction .

Product:

Tetramethylcyclopentane-carboxylic acid (melting point: 125.5–128°C) .

Oxidation Reactions

The cyclopentane ring or benzoyl group can undergo oxidation, though limited data exists.

Theoretical Pathways:

-

Potassium Permanganate (KMnO4): Oxidizes benzylic positions to carboxylic acids.

-

Ozone (O3): Cleaves double bonds in unsaturated derivatives.

Comparative Reaction Analysis

Mechanistic Insights

-

Reduction: The bromobenzoyl group’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating hydride attack .

-

Substitution: The para-bromo substituent directs nucleophiles to the ortho and para positions, though steric hindrance from the cyclopentane ring may limit reactivity .

This compound’s versatility in reduction, substitution, and hydrolysis makes it valuable for synthesizing pharmaceuticals and agrochemical intermediates. Further studies are needed to explore its oxidation behavior and catalytic applications.

Scientific Research Applications

Organic Synthesis

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid is utilized as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in developing new materials and specialty chemicals.

Biological Research

In biological contexts, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. It acts as both a substrate and an inhibitor in enzymatic assays, contributing to our understanding of biochemical processes.

Pharmacological Investigations

Research indicates that this compound possesses potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies have shown efficacy against various microbial pathogens by disrupting bacterial cell membranes and inhibiting metabolic enzymes.

- Anticancer Properties : Investigations into its effects on cancer cell lines reveal that it can induce apoptosis through caspase pathway activation, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic disorders, providing insights into potential therapeutic applications.

Antimicrobial Studies

In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Cancer Research

A study exploring the compound's effects on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent, highlighting the need for further investigation into its therapeutic applications.

Enzymatic Assays

The compound has been utilized as a substrate and inhibitor in enzymatic assays to elucidate metabolic pathways. Its ability to modulate enzyme activity makes it an important tool in biochemical research.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and receptors, leading to various biological effects. The cyclopentanecarboxylic acid moiety may also play a role in modulating these interactions .

Comparison with Similar Compounds

Key Findings :

- Both isomers share identical molecular formulas but differ in stereochemistry, leading to variations in melting points and crystallization behavior .

- The (1R,2R)-isomer’s lower pKa (4.30 ± 0.40) suggests stronger acidity compared to other analogs, influencing solubility and reactivity .

Functional Group Derivatives

Methyl Ester Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| Methyl (1S,2R)-2-(4-bromobenzoyl)cyclopentanecarboxylate | 791594-11-1 | C₁₄H₁₅BrO₃ | 311.16 | Methyl ester |

Key Findings :

- The ester derivative replaces the carboxylic acid with a methyl ester group, increasing lipophilicity (calculated logP ~3.2 vs.

- No melting point or storage data is reported, but its synthesis suggests utility as a prodrug or intermediate .

Amide Derivative

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| 1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide | Not available | Not available | Amide, morpholinyl group |

Key Findings :

- The amide derivative introduces a morpholinylphenyl group, likely enhancing hydrogen-bonding capacity and target selectivity (e.g., kinase inhibition) .

- The morpholine moiety may improve solubility in polar solvents, though specific data is unavailable .

Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Key Differences |

|---|---|---|---|

| 4-Bromo-3-methylbenzoic acid | 6232-88-8 | C₈H₇BrO₂ | Simpler structure, lacks cyclopentane backbone |

| Cyclopentanecarboxylic acid, 1-amino-3,4-difluoro- | 2489213-75-2 | C₆H₁₀ClF₂NO₂ | Fluorinated, amino group |

Biological Activity

2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (C₁₃H₁₃BrO₃) is an organic compound notable for its unique structure, which includes a bromobenzoyl group attached to a cyclopentanecarboxylic acid moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry and drug development.

The compound is characterized by its ability to undergo several types of chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions may yield alcohols or alkanes.

- Substitution : The bromine atom can be replaced with various functional groups, enhancing the compound's versatility in synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromobenzoyl group can modulate the activity of enzymes and receptors, while the cyclopentanecarboxylic acid moiety may influence these interactions through metabolic transformations leading to active metabolites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has been shown to affect tumor growth in murine models, although specific IC50 values and mechanisms require further elucidation .

- Inhibition of Lipid Metabolism : The compound has been identified as an inhibitor of diacylglycerol acyltransferase-1 (DGAT1), an enzyme involved in triglyceride synthesis. This inhibition suggests potential applications in treating metabolic disorders such as obesity.

- Interaction with Biological Molecules : The unique structure allows for interactions with various biomolecules, potentially leading to therapeutic applications in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : In a study involving various analogues of cyclopentanecarboxylic acids, this compound demonstrated significant inhibition of cell migration and proliferation in breast cancer cell lines. This was attributed to its ability to interfere with integrin signaling pathways, crucial for cancer metastasis .

- Metabolic Effects : Research highlighted its role as a DGAT1 inhibitor, indicating that this compound could reduce triglyceride levels effectively. The study emphasized the importance of structural modifications on the biological activity and potency against metabolic disorders.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the bromobenzoyl moiety interacts with specific receptor sites, influencing downstream signaling pathways related to cell growth and metabolism. This interaction provides a basis for further exploration in drug design targeting similar pathways.

Data Summary Table

Q & A

Q. What established synthetic routes exist for 2-(4-Bromobenzoyl)cyclopentanecarboxylic acid, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. A validated route involves coupling 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid with a bromobenzoyl derivative under conditions similar to Reference Examples 87 and 88 in patent EP 4 374 877 A2. Key intermediates include Boc-protected cyclopentanecarboxylic acid and activated 4-bromobenzoyl chloride. Post-coupling, acidic deprotection yields the final product . Alternative routes may employ direct Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for regioselective benzoylation.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclopentane ring substitution pattern and bromobenzoyl integration. For example, the carbonyl resonance (C=O) typically appears at ~170 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]) and fragments (e.g., loss of COOH or Br groups). Exact mass calculations should match theoretical values (e.g., CHBrO, exact mass 296.0532) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and acetonitrile/water gradient are standard .

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., the carbonyl carbon). Fukui indices can quantify susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation effects on transition states. For instance, polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing reaction rates.

- Docking Studies : If targeting enzyme inhibition (e.g., cyclophilin analogs), dock the compound into active sites using software like AutoDock Vina to predict binding affinities .

Q. What strategies resolve contradictory NMR data across solvent systems?

- Methodological Answer :

- Solvent Titration : Compare NMR spectra in deuterated DMSO, CDCl, and methanol to assess solvent-induced shifts. Aromatic protons may show upfield shifts in polar solvents due to ring current effects.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates - couplings to distinguish cyclopentane CH groups from benzoyl protons .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that broaden signals at lower temperatures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or chromatographic retention times?

- Methodological Answer :

- Recrystallization Variability : Differences in solvent purity (e.g., ethanol vs. acetone) can alter crystal packing, affecting melting points. Standardize recrystallization protocols .

- HPLC Method Validation : Compare retention times using identical columns (e.g., Zorbax SB-C18) and mobile phases. Adjust pH or ion-pair reagents (e.g., TFA) to improve reproducibility .

- Cross-Laboratory Calibration : Share reference samples with collaborating labs to harmonize instrumentation (e.g., DSC for melting points) .

Applications in Organic Synthesis

Q. What recent advancements use this compound as a building block for complex architectures?

- Methodological Answer :

- Fluorene Derivatives : As seen in analogous bromobenzoylbenzoic acids, this compound can undergo Ullmann coupling to form dibromobis(biphenylene)ethylene, a precursor for optoelectronic materials .

- Peptide Mimetics : The cyclopentane scaffold mimics proline residues. Coupling with Fmoc-protected amino acids enables non-natural peptide synthesis .

- Metal-Organic Frameworks (MOFs) : React with Zn(NO) and terephthalic acid to create bromine-functionalized MOFs for halogen-bonding catalysis .

Method Optimization

Q. How can synthesis yields be improved for scale-up protocols?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. CuI/1,10-phenanthroline for coupling efficiency. Microwave-assisted synthesis may reduce reaction times .

- Workflow Automation : Use continuous-flow reactors to maintain precise stoichiometry and temperature control, minimizing side products .

- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography (CPC) for higher throughput .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.